molecular formula C30H26N2O3S B11679858 5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B11679858
M. Wt: 494.6 g/mol
InChI Key: QGVMFEKORRYLQK-UHFFFAOYSA-N
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Description

5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound with a unique structure that includes phenyl, phenylsulfanyl, and trimethoxyphenyl groups attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step reactions. One common method includes the condensation of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C) . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts are likely to be employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-4-[4-(phenylsulfanyl)phenyl]-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the presence of the trimethoxyphenyl group, which imparts specific chemical and biological properties. This group is known for its versatility and is often used in the design of pharmacologically active compounds .

Properties

Molecular Formula

C30H26N2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

4-phenyl-5-(4-phenylsulfanylphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C30H26N2O3S/c1-33-25-18-22(19-26(34-2)29(25)35-3)30-31-27(20-10-6-4-7-11-20)28(32-30)21-14-16-24(17-15-21)36-23-12-8-5-9-13-23/h4-19H,1-3H3,(H,31,32)

InChI Key

QGVMFEKORRYLQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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